molecular formula C19H21Cl2N5O2 B259384 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

Número de catálogo B259384
Peso molecular: 422.3 g/mol
Clave InChI: RPZQUTRBEXLNLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.

Mecanismo De Acción

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine targets BTK, a key signaling molecule involved in the development and activation of immune cells. By inhibiting BTK, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine blocks downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine a potential therapeutic agent for diseases characterized by abnormal immune cell activation, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce tumor growth and improve survival rates in animal models of cancer. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce inflammation and improve disease symptoms, such as joint swelling and pain, in animal models of rheumatoid arthritis and lupus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine is its selectivity and potency in inhibiting BTK, making it a valuable tool for studying the role of BTK in various diseases. However, one limitation of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, further research is needed to determine the optimal dosing and administration of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine in humans.

Direcciones Futuras

There are several potential future directions for the research and development of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine. One area of interest is the combination of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy in cancer treatment. Additionally, further research is needed to determine the safety and efficacy of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine in humans, particularly in clinical trials for autoimmune disorders. Finally, the development of novel BTK inhibitors based on the structure of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Métodos De Síntesis

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine involves several steps, including the preparation of the key intermediate, 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde, and its subsequent reaction with propylamine and sodium azide to form the tetrazole ring. The final product is obtained through purification and isolation processes. The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been optimized to improve yield and purity, making it a viable candidate for further research.

Aplicaciones Científicas De Investigación

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been extensively studied in preclinical models, demonstrating its potential as a therapeutic agent for various diseases. In cancer research, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and lupus.

Propiedades

Nombre del producto

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

Fórmula molecular

C19H21Cl2N5O2

Peso molecular

422.3 g/mol

Nombre IUPAC

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C19H21Cl2N5O2/c1-3-9-26-19(23-24-25-26)22-11-13-5-4-6-17(27-2)18(13)28-12-14-7-8-15(20)10-16(14)21/h4-8,10H,3,9,11-12H2,1-2H3,(H,22,23,25)

Clave InChI

RPZQUTRBEXLNLK-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

SMILES canónico

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.